
Pharmacological Profile of CP 47,497-C7-
Hydroxy Metabolite: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
(+/-)-CP 47,497-C7-Hydroxy

metabolite

Cat. No.: B594054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CP 47,497 is a potent synthetic cannabinoid agonist developed by Pfizer in the 1980s.[1] As a

research tool, it has been instrumental in studying the structure-activity relationships of

cannabinoids.[2] The compound and its analogs have been identified in various herbal

mixtures, leading to regulatory scrutiny and a renewed interest in their pharmacological and

metabolic profiles. This technical guide focuses on the pharmacological activity of a key

metabolite, the CP 47,497-C7-hydroxy metabolite, providing a comprehensive summary of

available data, experimental methodologies, and visual representations of its metabolic and

signaling pathways.

While the parent compound, CP 47,497, is well-characterized as a potent CB1 receptor

agonist, quantitative pharmacological data for its C7-hydroxy metabolite remains limited in

publicly available literature.[2] This document compiles the existing information and presents it

alongside data for the parent compound and its C8 homolog for comparative analysis.

Pharmacological Data Summary
Quantitative data on the binding affinity and functional activity of the CP 47,497-C7-hydroxy

metabolite are not extensively documented. However, it is recognized as an agonist at the CB1
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receptor.[2] The following tables summarize the available quantitative data for the parent

compound CP 47,497 and its C8 homolog to provide a comparative context.

Table 1: Cannabinoid Receptor Binding Affinity (Ki)

Compound Receptor
Binding
Affinity (Ki)

Species Reference

CP 47,497 CB1 2.1 nM [1][2]

CP 47,497-C8

homolog
CB1 0.83 nM [3][4]

Table 2: Functional Activity (EC50)

Compound Assay EC50 Cell Line Reference

CP 47,497-C8

homolog

CB1 Receptor

Internalization
4.4 nM HEK293 [2]

Note: Specific EC50 values for CP 47,497-C7-hydroxy metabolite are not well-documented in

the available literature.[2]

Metabolism of CP 47,497
The primary metabolic pathway for CP 47,497 involves hydroxylation and oxygenation.[2][5] In

vitro studies using human liver microsomes have identified several mono-hydroxylated

metabolites, including the C7-hydroxy metabolite.[2][5]

Experimental Protocol: In Vitro Metabolism of CP 47,497
The following protocol is a generalized representation based on standard methodologies for

studying drug metabolism in human liver microsomes.
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Preparation

Incubation

Termination & Extraction

Analysis

Incubation Mixture Preparation:
- CP 47,497 (substrate)

- Human Liver Microsomes (enzyme source)
- NADPH-generating system (cofactors)

- Phosphate buffer (pH 7.4)

Incubate at 37°C

Start Incubation

Stop reaction with ice-cold acetonitrile

Terminate Reaction

Centrifuge to precipitate proteins

Collect supernatant containing metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Analyze

Metabolite identification based on mass spectral data

Click to download full resolution via product page

Caption: Experimental workflow for the in vitro metabolism of CP 47,497.
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Cannabinoid Receptor Signaling Pathway
As a cannabinoid receptor agonist, the CP 47,497-C7-hydroxy metabolite is presumed to

activate the CB1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a

downstream signaling cascade that leads to its pharmacological effects.

Caption: Presumed signaling pathway of CP 47,497-C7-Hydroxy Metabolite.

Logical Relationship of Available Information
The current understanding of the pharmacological activity of the CP 47,497-C7-hydroxy

metabolite is inferred from metabolism studies of the parent compound and comparative

analysis with its more extensively studied analogs.

CP 47,497
(Parent Compound)

In Vitro Metabolism
(Human Liver Microsomes)

CP 47,497-C7-Hydroxy
Metabolite
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Caption: Relationship between CP 47,497 and its C7-hydroxy metabolite.

Conclusion
The CP 47,497-C7-hydroxy metabolite is a confirmed in vitro metabolite of the synthetic

cannabinoid CP 47,497 and is recognized as a CB1 receptor agonist. However, a significant

gap exists in the scientific literature regarding its specific quantitative pharmacological

parameters, such as binding affinity (Ki) and functional efficacy (EC50). The data available for

the parent compound and its C8 homolog suggest that the C7-hydroxy metabolite likely

possesses significant cannabinoid activity. Further research is warranted to fully characterize

the pharmacological and toxicological profile of this metabolite to better understand its

contribution to the overall effects of CP 47,497.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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